1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a phenyl group bearing triethylsilyl groups and a dicyclohexylphosphanyl group. Its unique structure imparts distinctive chemical properties, making it valuable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the substituted phenyl and pyrrole intermediates, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties to the final products.
Wirkmechanismus
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole stands out due to its distinctive substituents and the resulting chemical properties. Similar compounds include:
1-(2,6-Dimethylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole: Lacks the triethylsilyl groups, resulting in different reactivity and applications.
1-(2,6-Diphenylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole:
The unique combination of triethylsilyl and dicyclohexylphosphanyl groups in this compound imparts specific properties that make it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C34H58NPSi2 |
---|---|
Molekulargewicht |
568.0 g/mol |
IUPAC-Name |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-dicyclohexylphosphane |
InChI |
InChI=1S/C34H58NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h19-20,25-30H,7-18,21-24H2,1-6H3 |
InChI-Schlüssel |
GZHCQKZGSLWFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.